3-(2-methyl-1H-indol-3-yl)propanenitrile
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Overview
Description
3-(2-methyl-1H-indol-3-yl)propanenitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring system substituted with a nitrile group and a methyl group, making it a valuable scaffold in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . The nitrile group can then be introduced through a nucleophilic substitution reaction using appropriate reagents such as cyanogen bromide.
Industrial Production Methods
Industrial production of indole derivatives, including 3-(2-methyl-1H-indol-3-yl)propanenitrile, often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-(2-methyl-1H-indol-3-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using hydrogenation or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 3-(2-methyl-1H-indol-3-yl)propanamine.
Substitution: Formation of halogenated or sulfonylated indole derivatives.
Scientific Research Applications
3-(2-methyl-1H-indol-3-yl)propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-methyl-1H-indol-3-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The nitrile group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetonitrile: Similar structure but lacks the methyl group at the 2-position.
3-(1H-indol-3-yl)propanenitrile: Similar structure but lacks the methyl group at the 2-position.
Indole-3-carboxaldehyde: Contains an aldehyde group instead of a nitrile group.
Uniqueness
3-(2-methyl-1H-indol-3-yl)propanenitrile is unique due to the presence of both the nitrile and methyl groups, which can influence its chemical reactivity and biological activity. The methyl group at the 2-position can enhance the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties .
Biological Activity
3-(2-methyl-1H-indol-3-yl)propanenitrile is a compound that belongs to the indole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications supported by recent research findings.
Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features an indole ring, which is critical for its biological activity. Indole derivatives are recognized for their ability to interact with various biological targets, making them valuable in medicinal chemistry.
Research indicates that indole derivatives, including this compound, exhibit significant biological activities through various mechanisms:
- Inhibition of Kinases : This compound has shown inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), a key regulator in several signaling pathways associated with cancer and neurodegenerative diseases. In vitro studies demonstrated that it can effectively inhibit GSK-3β activity, leading to increased levels of phosphorylated GSK-3α/β, which is indicative of its potential neuroprotective effects .
- Antioxidant Properties : The compound has also been implicated in exhibiting antioxidant activities, which may contribute to its protective effects against oxidative stress-related damage in cells .
Table 1: Summary of Biological Activities
Case Study Analysis
One notable study focused on the evaluation of this compound's effects on human neuroblastoma cells (SH-SY5Y). The compound was tested across various concentrations (1 µM and 5 µM), where it demonstrated significant inhibition of GSK-3β without inducing cytotoxic effects. This suggests its potential utility as a therapeutic agent in neurodegenerative diseases where GSK-3β plays a pivotal role .
Cytotoxicity Assessment
The cytotoxicity profile of this compound was assessed using the MTT assay across different cell lines:
Table 2: Cytotoxicity Results
Cell Line | Concentration (µM) | Viability (%) |
---|---|---|
MRC-5 (Fibroblast) | 10 | >90 |
CHO-K1 (Chinese Hamster Ovary) | 10 | >90 |
HepG2 (Liver Cancer) | 10 | ~85 |
MCF-7 (Breast Cancer) | 10 | ~80 |
SH-SY5Y (Neuroblastoma) | 10 | ~88 |
The results indicate that even at high concentrations, the compound exhibits a favorable safety profile with minimal cytotoxic effects across various cell types .
Properties
IUPAC Name |
3-(2-methyl-1H-indol-3-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-10(6-4-8-13)11-5-2-3-7-12(11)14-9/h2-3,5,7,14H,4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMMJVVDSMYKBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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